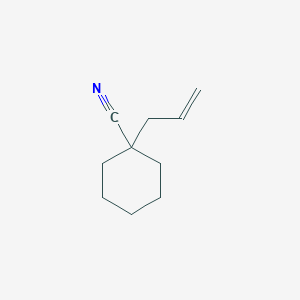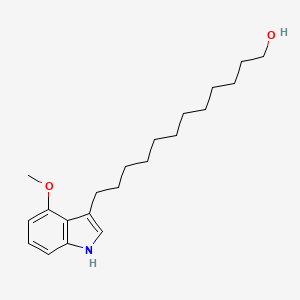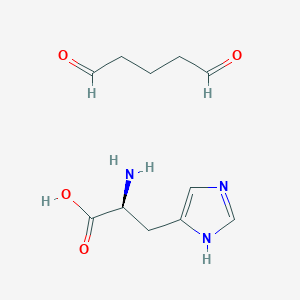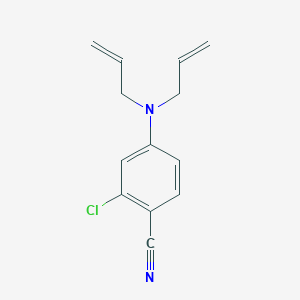
N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cianopirrolidin-3-il)-2-fenilacetamida es un compuesto orgánico que pertenece a la clase de ácidos alfa-amino acílicos y sus derivados. Este compuesto se caracteriza por la presencia de una porción cianopirrolidina unida a un grupo fenilacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-Cianopirrolidin-3-il)-2-fenilacetamida normalmente implica la reacción de 1-cianopirrolidina con cloruro de 2-fenilacetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con alto rendimiento .
Métodos de producción industrial
La producción industrial de N-(1-Cianopirrolidin-3-il)-2-fenilacetamida sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para asegurar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-Cianopirrolidin-3-il)-2-fenilacetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en solución acuosa a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio en éter anhidro a temperatura ambiente.
Sustitución: Haluros de alquilo en presencia de una base como hidruro de sodio en un solvente orgánico.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con nuevos grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
N-(1-Cianopirrolidin-3-il)-2-fenilacetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático, especialmente dirigido a la catepsina K.
Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones que involucran disfunción mitocondrial, cáncer y fibrosis.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(1-Cianopirrolidin-3-il)-2-fenilacetamida implica su interacción con dianas moleculares específicas. Una de las principales dianas es la catepsina K, una enzima involucrada en la degradación del colágeno. El compuesto inhibe la actividad de la catepsina K al unirse a su sitio activo, evitando así la descomposición del colágeno. Este mecanismo es particularmente relevante en el contexto de enfermedades como la osteoporosis y ciertos tipos de cáncer .
Comparación Con Compuestos Similares
Compuestos similares
- N-(1-Cianopirrolidin-3-il)-5-(3-(trifluorometil)fenil)oxazol-2-carboxamida
- N-(1-Cianopirrolidin-3-il)-2-fluoro-4-(1-metoxifenil)acetamida
- N-(1-Cianopirrolidin-3-il)-2-(4-metoxifenil)acetamida
Unicidad
N-(1-Cianopirrolidin-3-il)-2-fenilacetamida es única debido a sus características estructurales específicas, como la presencia de tanto una porción cianopirrolidina como una porción fenilacetamida. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación. Su capacidad para inhibir la catepsina K la distingue de otros compuestos similares, destacando sus posibles beneficios terapéuticos.
Propiedades
Número CAS |
773858-06-3 |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17) |
Clave InChI |
WVMVLULZYCZUEL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)


![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)

![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)


![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)


